3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 105701-66-4
VCID: VC20755453
InChI: InChI=1S/C7H8N2O4/c10-6-4-3(13-9-6)1-2-8-5(4)7(11)12/h5,8H,1-2H2,(H,9,10)(H,11,12)
SMILES: C1CNC(C2=C1ONC2=O)C(=O)O
Molecular Formula: C7H8N2O4
Molecular Weight: 184.15 g/mol

3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid

CAS No.: 105701-66-4

Cat. No.: VC20755453

Molecular Formula: C7H8N2O4

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid - 105701-66-4

Specification

CAS No. 105701-66-4
Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
IUPAC Name 3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C7H8N2O4/c10-6-4-3(13-9-6)1-2-8-5(4)7(11)12/h5,8H,1-2H2,(H,9,10)(H,11,12)
Standard InChI Key DBCBPNMITMFFKO-UHFFFAOYSA-N
SMILES C1CNC(C2=C1ONC2=O)C(=O)O
Canonical SMILES C1CNC(C2=C1ONC2=O)C(=O)O

Introduction

Chemical Identity and Fundamental Properties

3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid is characterized by its molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . The compound contains a bicyclic structure combining an isoxazole ring fused with a partially hydrogenated pyridine ring, with an additional carboxylic acid group at the 4-position. This structural arrangement confers specific properties that make it valuable for pharmaceutical research and development applications. The compound's unique structural features include the 3-oxo group, which contributes to its reactivity and potential hydrogen bonding capabilities that may influence its biological interactions.

Structural Characteristics

Molecular Structure and Conformational Analysis

The molecular structure of 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid consists of a fused bicyclic system with an isoxazole ring connected to a partially hydrogenated pyridine ring. The compound features a carboxylic acid group (-COOH) at the 4-position of the pyridine ring, which significantly affects its physical and chemical properties . According to PubChem data, the structural representation can be described using the SMILES notation: C1CNC(C2=C1ONC2=O)C(=O)O . This notation highlights the core structural arrangement and functional groups present in the molecule.

Nomenclature and Identification

Naming Conventions and Synonyms

3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid is known by several synonyms in scientific literature and chemical databases, reflecting different naming conventions and structural interpretations. The table below summarizes the key synonyms identified for this compound:

SynonymReference
3-Hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid
4-HPCA (MeSH Entry Term)
3-oxo-4,5,6,7-tetrahydro- oxazolo[4,5-c]pyridine-4-carboxylic acid
Isoxazolo(4,5-c)pyridine-4-carboxylic acid, 2,3,4,5,6,7-hexahydro-3-oxo-, (+-)
5-HPCA

These synonyms reflect different perspectives on the compound's structure, particularly regarding the representation of the isoxazole ring system and the position of functional groups.

Registry Numbers and Identifiers

For unambiguous identification in chemical databases and literature, 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid is associated with several registry numbers and digital identifiers, as detailed below:

Identifier TypeValueReference
CAS Registry Number105701-66-4
PubChem CID129091
InChIInChI=1S/C7H8N2O4/c10-6-4-3(13-9-6)1-2-8-5(4)7(11)12/h5,8H,1-2H2,(H,9,10)(H,11,12)
InChIKeyDBCBPNMITMFFKO-UHFFFAOYSA-N
DSSTox Substance IDDTXSID80909683

These identifiers serve as crucial reference points for researchers seeking to locate information about the compound in various databases and research literature.

Synthesis Methods

Advanced Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency of preparing isoxazole-containing compounds. Microwave irradiation and ultrasonication techniques have been reported to enhance reaction efficiency by reducing reaction times and increasing yields in the synthesis of similar compounds. These modern approaches offer advantages over conventional heating methods, particularly for multi-component reactions involved in heterocyclic synthesis. The application of these techniques to the specific synthesis of 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid may represent an area for further research and optimization.

Biological Activities and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid and related compounds can provide valuable insights for drug design and development. The compound's bicyclic framework, combined with the carboxylic acid functionality, offers multiple sites for structural modification to optimize biological activity. Research into similar heterocyclic systems suggests that modifications at the 4-position (where the carboxylic acid is located) and alterations to the isoxazole ring can significantly impact biological properties. Systematic SAR studies could help identify the key structural features responsible for specific biological activities.

Analytical Methods and Characterization

Chromatographic Techniques

Chromatographic methods are crucial for assessing the purity and for the isolation of 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid. High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (UV, MS) would be particularly suitable for quantitative analysis and purity determination. For research applications requiring high purity standards, preparative chromatography techniques may be employed for purification. The development of validated analytical methods specific to this compound would enhance the reliability of research findings and facilitate quality control in synthesis.

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